molecular formula C11H18N2O B3249543 N-(1-cyanocyclopentyl)pentanamide CAS No. 194984-24-2

N-(1-cyanocyclopentyl)pentanamide

Cat. No. B3249543
M. Wt: 194.27 g/mol
InChI Key: PJYSXZCTXNJKHW-UHFFFAOYSA-N
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Description

N-(1-cyanocyclopentyl)pentanamide , also known by its chemical formula C₁₁H₁₈N₂O , is a compound with the CAS number 194984-24-2 . It falls within the class of amides and features a cyanocyclopentyl group attached to a pentanamide backbone .


Physical And Chemical Properties Analysis

  • Boiling Point : Predicted to be approximately 399.9°C .
  • Density : Predicted density is 1.01 g/cm³ .
  • Acidity (pKa) : Estimated pKa value is 13.24 .

Scientific Research Applications

Chemical Transformations and Synthesis

N-(1-cyanocyclopentyl)pentanamide, like similar compounds, is used in various chemical reactions and synthesis processes. A study by Acott, Beckwith, and Hassanali (1968) explored how primary carboxamides, including pentanamide, can undergo transformation when treated with lead tetraacetate, indicating potential applications in chemical synthesis and transformations (Acott, Beckwith, & Hassanali, 1968).

Polymer Science

In the field of polymer science, N-(1-cyanocyclopentyl)pentanamide-related compounds are utilized for creating polymers with unique properties. For example, Winnik, Davidson, Hamer, and Kitano (1992) used a similar compound, 4,4'-azobis(4-cyano-N,N'-dioctadecyl)pentanamide, as an initiator in the polymerization of N-isopropylacrylamide to study the solution properties of these polymers in water (Winnik, Davidson, Hamer, & Kitano, 1992).

Medicinal Chemistry and Pharmacology

In medicinal chemistry, derivatives of N-(1-cyanocyclopentyl)pentanamide have been investigated for their therapeutic potential. Silva et al. (2022) synthesized N-(4-methoxyphenyl)pentanamide, a derivative of N-(1-cyanocyclopentyl)pentanamide, and evaluated its anthelmintic properties against the nematode Toxocara canis. Their findings suggest potential applications in the development of novel anthelmintic agents (Silva et al., 2022).

Bio-polymer Engineering

Chalid (2011) reported the synthesis of novel polyurethanes based on N,N'-1,2-Ethanediylbis-(4-Hydroxy-Pentanamide) and 4-Hydroxy-N-(2-Hydroxyethyl)-Pentanamide. This research opens avenues in bio-polymer engineering, indicating the potential of these compounds in the synthesis of biopolymers (Chalid, 2011).

properties

IUPAC Name

N-(1-cyanocyclopentyl)pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O/c1-2-3-6-10(14)13-11(9-12)7-4-5-8-11/h2-8H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJYSXZCTXNJKHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1(CCCC1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901045072
Record name N-(1-Cyanocyclopentyl)pentanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901045072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyanocyclopentyl)pentanamide

CAS RN

194984-24-2
Record name N-(1-Cyanocyclopentyl)pentanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=194984-24-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(1-Cyanocyclopentyl)pentanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901045072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To 11.0 g (0.1 mol) of 1-amino-1-cyanocyclopentane dissolved in 100 ml of dichloromethane, 15 ml 10. g (0.1 mol) of triethylamine was added, then dropwise 13 ml, 13 g (0.1 mol) of valeroyl chloride, while keeping the temperature at 25-35° C. The reaction mixture was stirred at 30-35° C. for 2 hours, then it was washed with water. The phases were separated, the organic phase was evaporated to obtain the pure title compound as an oil. The compound was identified by elementary analysis, IR, NMR and GC-MS spectrometry.
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
10
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
0.1 mol
Type
reactant
Reaction Step Three
Quantity
13 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

To 11.0 g (0.1 mol) of 1-amino-1-cyanocyclopentane dissolved in 100 ml of dichloromethane, 15 ml 10.9 g (0.1 mol) of triethylamine was added, then dropwise 13 ml, 13 g (0.1 mol) of valeroyl chloride, while keeping the temperature at 25-35° C. The reaction mixture was stirred at 30-35° C. for 2 hours, then it was washed with water. The phases were separated, the organic phase was evaporated to obtain the pure title compound as an oil. The compound was identified by elementary analysis, IR, NMR and GC-MS spectomety.
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
13 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
IA Darwish, HW Darwish, AH Bakheit… - Profiles of Drug …, 2021 - Elsevier
Irbesartan, (2-butyl-3-({4-[2-(2H-1,2,3,4-tetrazol-5-yl)phenyl]phenyl}methyl)-1,3-diazaspiro[4.4]non-1-en-4-one), is a member of non-peptide angiotensin II receptor antagonists used …
Number of citations: 9 www.sciencedirect.com

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